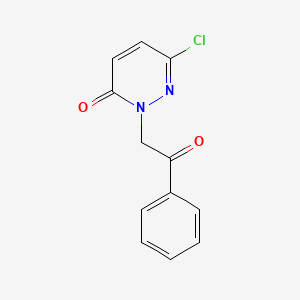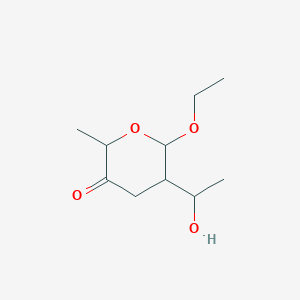
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one is a chemical compound with a unique structure that includes an oxanone ring substituted with ethoxy, hydroxyethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-3-oxanone with ethyl alcohol in the presence of an acid catalyst to introduce the ethoxy group. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone.
Reduction: The oxanone ring can be reduced to form a dihydro derivative.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is 6-ethoxy-5-(1-oxoethyl)-2-methyloxan-3-one.
Reduction: The major product is 6-ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-ol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-catalyzed reactions involving oxanone rings.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The oxanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Methoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one
- 6-Ethoxy-5-(1-hydroxypropyl)-2-methyloxan-3-one
- 6-Ethoxy-5-(1-hydroxyethyl)-2-ethyl-oxan-3-one
Uniqueness
6-Ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one is unique due to the specific combination of functional groups and their positions on the oxanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
63721-30-2 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
6-ethoxy-5-(1-hydroxyethyl)-2-methyloxan-3-one |
InChI |
InChI=1S/C10H18O4/c1-4-13-10-8(6(2)11)5-9(12)7(3)14-10/h6-8,10-11H,4-5H2,1-3H3 |
Clé InChI |
NIHNRNCOXANYQN-UHFFFAOYSA-N |
SMILES canonique |
CCOC1C(CC(=O)C(O1)C)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



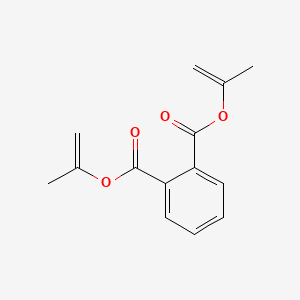
![2,4,6-Tris[(pentachlorophenyl)sulfanyl]-1,3,5-triazine](/img/structure/B14505983.png)
![2-Chloro-2-[(morpholin-4-yl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B14505990.png)
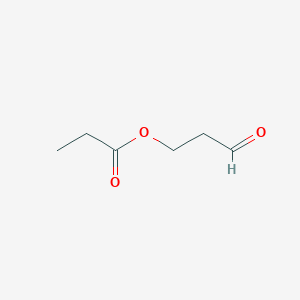

![(Cyclopropane-1,2,3-triyl)tris[(5-nitrofuran-2-yl)methanone]](/img/structure/B14506005.png)
![N-[(2-Chloro-2-methylpropyl)sulfanyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14506017.png)
![(3aR,6aR)-5,6-Dimethyl-1,3,3a,6a-tetrahydro-4H-cyclopenta[c]furan-4-one](/img/structure/B14506018.png)
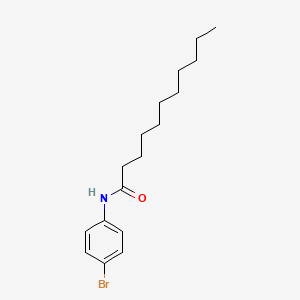
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)
